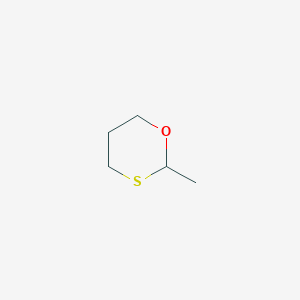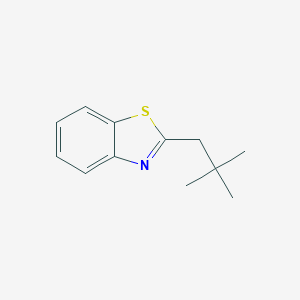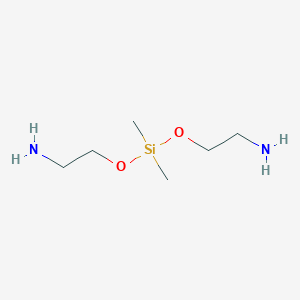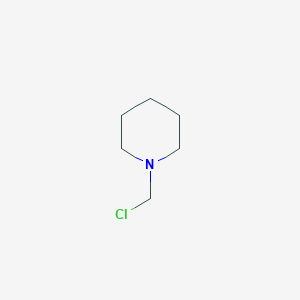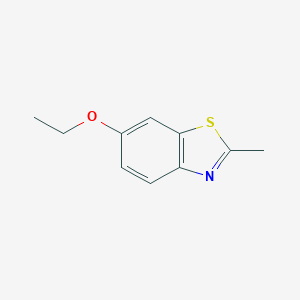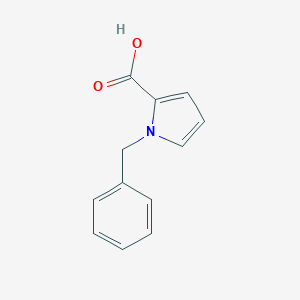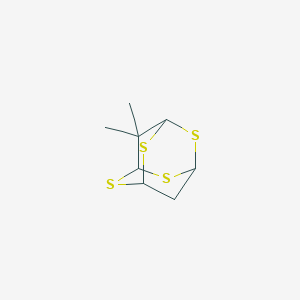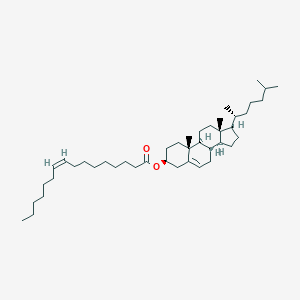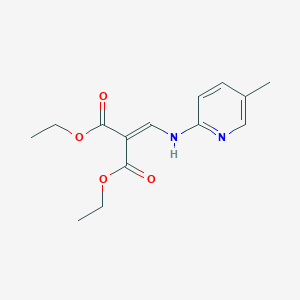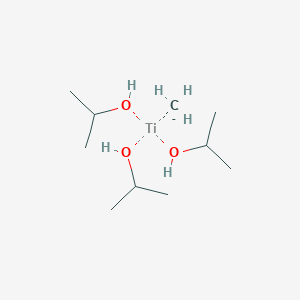
甲基三丙氧基钛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium, methyltripropoxy- is a useful research compound. Its molecular formula is C10H27O3Ti- and its molecular weight is 243.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Titanium, methyltripropoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Titanium, methyltripropoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
航空航天工业
钛及其合金因其高强度重量比和耐腐蚀性而被广泛应用于航空航天工业 . 其中最流行的合金之一Ti-6Al-4V的开发成功地完成于20世纪40年代 . 钛的密度大约是钢和超级合金的60%,因此表现出显著的轻质特性 .
医疗植入物
钛以其生物相容性而闻名,使其成为医疗植入物的理想材料 . 其合金在医疗领域已得到广泛应用 .
汽车工程
在汽车行业,钛及其合金因其优异的性能而被使用,例如高断裂韧性、高温强度和令人印象深刻的强度重量比 . 钛合金比标准低碳钢轻45%,但强度却超过了它们 .
化工加工
钛是一种用途广泛且坚固的金属,自其发现以来的两个多世纪以来,一直是包括化工加工在内的多个行业的基石 .
海上和海洋工程
钛及其合金的卓越耐腐蚀性使其成为海上和海洋工程应用的理想选择 .
发电
作用机制
Target of Action
Titanium, methyltripropoxy- is a compound that is used in various applications, including as a sputtering target in the production of semiconductors . The primary targets of this compound are the materials it is applied to, such as silicon wafers in semiconductor manufacturing .
Mode of Action
It is known that it interacts with its targets through physical adsorption or chemical binding .
Biochemical Pathways
Research has suggested that titanium compounds can have biological activity, potentially affecting various biochemical processes
Result of Action
The results of the action of Titanium, methyltripropoxy- depend on its application. In the context of semiconductor manufacturing, the compound contributes to the creation of high-quality semiconductor devices .
Action Environment
The action of Titanium, methyltripropoxy- can be influenced by various environmental factors. For instance, in the context of semiconductor manufacturing, the quality of the resulting semiconductor devices can be affected by factors such as the temperature and pressure of the sputtering process . Additionally, the physiological environment can influence the interaction of titanium-based implant materials with the body .
生化分析
Biochemical Properties
Titanium compounds have been shown to have significant effects in biomedical applications . They have been used in implants due to their outstanding mechanical characteristics and biocompatibility
Cellular Effects
The cellular effects of Titanium, methyltripropoxy- are not well-known. Titanium-based compounds have been shown to have effects on cells. For example, titanium dioxide nanoparticles have been shown to produce adverse outcomes, such as genotoxic effects, that are associated with increased risk of cancer
Molecular Mechanism
Titanium-based compounds have been studied for their electronic, vibrational, and transport properties
Temporal Effects in Laboratory Settings
Studies on titanium dioxide nanoparticles have shown changes in their effects over time
Dosage Effects in Animal Models
Studies on titanium dioxide nanoparticles have shown that they can have significant effects on the reproductive system in animal models
Metabolic Pathways
Titanium dioxide nanoparticles have been shown to have effects on the metabolic pathways in the freshwater microalga Chlorella sorokiniana
Transport and Distribution
Studies on titanium-based compounds have shown that they have significant effects on electronic transport
Subcellular Localization
Studies on mRNA subcellular localization have shown that it can have significant effects on cellular function
属性
IUPAC Name |
carbanide;propan-2-ol;titanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H8O.CH3.Ti/c3*1-3(2)4;;/h3*3-4H,1-2H3;1H3;/q;;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLPAZNBFFURKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].CC(C)O.CC(C)O.CC(C)O.[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27O3Ti- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64516-16-1 |
Source


|
| Record name | Titanium, methyltripropoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064516161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
